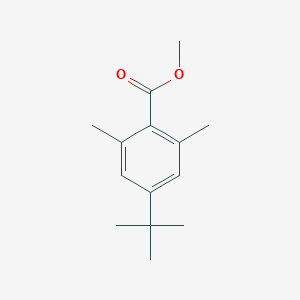
Methyl 4-tert-butyl-2,6-dimethylbenzoate
Cat. No. B231467
M. Wt: 220.31 g/mol
InChI Key: RHIPVNBDRMEPRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04777270
Procedure details


To 50 g (0.26 moles) of 4-t-butyl-2,6-dimethylbenzoic acid in 250 ml methylene chloride was added 25 ml (0.34 mole) of thionyl chloride at 25° C. After stirring overnight at 25° C. the solvent and remaining thionyl chloride were evaporated in vacuo. The resulting white solid was dissolved in 50 ml tetrahydrofuran and added dropwise to 250 ml of methanol containing 2 ml of pyridine. After heating the reaction mixture to reflux for 30 minutes the solvents were evaporated in vacuo and the residue was dissolved in 200 ml ethyl acetate and 100 ml of water was added. The organic phase was separated and washed with 100 ml saturated aqueous sodium bicarbonate, 50 ml water and 25 ml brine; then dried over anhydrous magnesium sulfate and evaporated to an oil. The oil was distilled in vacuo at 104°-8° C. at 1.2 mm of mercury to obtain 43 g (81% yield) of the title compound.




Name
Yield
81%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:5]1[CH:13]=[C:12]([CH3:14])[C:8]([C:9]([OH:11])=[O:10])=[C:7]([CH3:15])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].S(Cl)(Cl)=O.[CH2:20](Cl)Cl>>[C:1]([C:5]1[CH:6]=[C:7]([CH3:15])[C:8]([C:9]([O:11][CH3:20])=[O:10])=[C:12]([CH3:14])[CH:13]=1)([CH3:4])([CH3:3])[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1=CC(=C(C(=O)O)C(=C1)C)C
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
25 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring overnight at 25° C. the solvent
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were evaporated in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The resulting white solid was dissolved in 50 ml tetrahydrofuran
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added dropwise to 250 ml of methanol containing 2 ml of pyridine
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After heating the reaction mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 30 minutes the solvents
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were evaporated in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in 200 ml ethyl acetate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
100 ml of water was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 100 ml saturated aqueous sodium bicarbonate, 50 ml water and 25 ml brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
then dried over anhydrous magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to an oil
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The oil was distilled in vacuo at 104°-8° C. at 1.2 mm of mercury
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)C1=CC(=C(C(=O)OC)C(=C1)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 43 g | |
| YIELD: PERCENTYIELD | 81% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
